(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZ5576 is a potent, highly selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that regulates the elongation of transcription through phosphorylation of RNA polymerase II at serine 2. AZ5576 has shown significant potential in preclinical models, particularly in the treatment of various hematological malignancies such as acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .
准备方法
The synthesis of AZ5576 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for AZ5576 are not widely documented, but the compound is available for research purposes from various suppliers .
化学反应分析
AZ5576 primarily undergoes reactions related to its role as a cyclin-dependent kinase 9 inhibitor. It inhibits cyclin-dependent kinase 9 enzyme activity with an IC50 of less than 5 nanomolar and decreases the phosphorylation of serine 2 on RNA polymerase II in cells with an IC50 of 96 nanomolar . The compound induces rapid caspase activation and loss of cell viability in various hematological cancer cell lines .
科学研究应用
AZ5576 has been extensively studied for its potential therapeutic applications in hematological malignancies. It has demonstrated efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound induces rapid cell death and achieves significant anti-tumor activity in these models. Additionally, AZ5576 has shown potential in overcoming the protective effects of the tumor microenvironment, making it a promising candidate for further development in cancer therapy .
作用机制
AZ5576 exerts its effects by inhibiting cyclin-dependent kinase 9, leading to a decrease in the phosphorylation of serine 2 on RNA polymerase II. This inhibition results in the downregulation of genes with short-lived transcripts and labile proteins, such as Mcl1 and Myc, which are critical for the survival and proliferation of cancer cells . The compound induces apoptosis through the activation of caspase 3 and the loss of cell viability .
相似化合物的比较
AZ5576 is unique in its high selectivity and potency as a cyclin-dependent kinase 9 inhibitor. Similar compounds include AZD4573, dinaciclib, and flavopiridol, which also target cyclin-dependent kinases but may have broader activity profiles and different therapeutic indices . AZ5576’s specificity for cyclin-dependent kinase 9 and its ability to induce rapid cell death in hematological malignancies highlight its potential advantages over other inhibitors .
属性
分子式 |
C21H24FN3O3 |
---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |
InChI 键 |
QNWXRLPZIFMTBK-DOTOQJQBSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
规范 SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。